molecular formula C23H23N3O2 B11307040 3,5,6-trimethyl-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-1-benzofuran-2-carboxamide

3,5,6-trimethyl-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-1-benzofuran-2-carboxamide

Cat. No.: B11307040
M. Wt: 373.4 g/mol
InChI Key: NAXSMEASKCVQRZ-UHFFFAOYSA-N
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Description

3,5,6-TRIMETHYL-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound with a unique structure that combines a benzofuran core with a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,6-TRIMETHYL-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}-1-BENZOFURAN-2-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the Pyrazole Moiety: This step often involves the use of hydrazine derivatives and appropriate aldehydes or ketones.

    Final Coupling: The final step involves coupling the benzofuran and pyrazole intermediates under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3,5,6-TRIMETHYL-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}-1-BENZOFURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

3,5,6-TRIMETHYL-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}-1-BENZOFURAN-2-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Materials Science: It is explored for use in organic electronics and as a building block for advanced materials.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

Mechanism of Action

The mechanism of action of 3,5,6-TRIMETHYL-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects through inhibition or activation of these targets, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • **3,5,6-TRIMETHYL-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}-1-BENZOFURAN-2-CARBOXAMIDE
  • **3,5,6-TRIMETHYL-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}-1-BENZOFURAN-2-CARBOXAMIDE
  • **3,5,6-TRIMETHYL-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}-1-BENZOFURAN-2-CARBOXAMIDE

Uniqueness

The uniqueness of 3,5,6-TRIMETHYL-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}-1-BENZOFURAN-2-CARBOXAMIDE lies in its specific substitution pattern and the resulting electronic and steric properties. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H23N3O2

Molecular Weight

373.4 g/mol

IUPAC Name

3,5,6-trimethyl-N-[2-[(4-methylphenyl)methyl]pyrazol-3-yl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C23H23N3O2/c1-14-5-7-18(8-6-14)13-26-21(9-10-24-26)25-23(27)22-17(4)19-11-15(2)16(3)12-20(19)28-22/h5-12H,13H2,1-4H3,(H,25,27)

InChI Key

NAXSMEASKCVQRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)C3=C(C4=C(O3)C=C(C(=C4)C)C)C

Origin of Product

United States

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